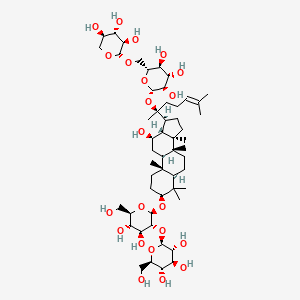

Ginsenoside Rb3

Description

Gypenoside IV has been reported in Panax japonicus and Gynostemma pentaphyllum with data available.

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H90O22/c1-23(2)10-9-14-53(8,75-47-43(67)39(63)37(61)29(72-47)22-69-45-41(65)34(58)26(57)21-68-45)24-11-16-52(7)33(24)25(56)18-31-50(5)15-13-32(49(3,4)30(50)12-17-51(31,52)6)73-48-44(40(64)36(60)28(20-55)71-48)74-46-42(66)38(62)35(59)27(19-54)70-46/h10,24-48,54-67H,9,11-22H2,1-8H3/t24-,25+,26+,27+,28+,29+,30-,31+,32-,33-,34-,35+,36+,37+,38-,39-,40-,41+,42+,43+,44+,45-,46-,47-,48-,50-,51+,52+,53-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NODILNFGTFIURN-USYOXQFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(CO8)O)O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H90O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317092 | |

| Record name | Ginsenoside Rb3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1079.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68406-26-8 | |

| Record name | Ginsenoside Rb3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68406-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ginsenoside RB3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068406268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ginsenoside Rb3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GINSENOSIDE RB3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6V49A8FJQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on Ginsenoside Rb3 Signaling Pathways in Cardiomyocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenoside Rb3 (G-Rb3), a protopanaxadiol saponin extracted from the plant Panax ginseng, has emerged as a promising therapeutic agent in the management of cardiovascular diseases. This technical guide provides a comprehensive overview of the molecular signaling pathways modulated by this compound in cardiomyocytes, with a focus on its protective effects against ischemia-reperfusion (I/R) injury and other cellular stressors. The information presented herein is intended to support further research and drug development efforts in the field of cardiology.

This compound exerts its cardioprotective effects through a multi-pronged approach, primarily by mitigating apoptosis, inflammation, and oxidative stress within cardiomyocytes. These beneficial effects are orchestrated through the modulation of several key signaling cascades, including the JNK-mediated NF-κB pathway, the PERK/Nrf2/HMOX1 antioxidant pathway, and the PPARα metabolic pathway. This document will delve into the intricate details of these pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of the mechanisms of action of this compound.

Core Signaling Pathways of this compound in Cardiomyocytes

This compound has been shown to exert its cardioprotective effects by modulating multiple intracellular signaling pathways. The following sections detail the key pathways identified in the scientific literature.

JNK-mediated NF-κB Signaling Pathway

One of the primary mechanisms by which this compound protects cardiomyocytes, particularly from ischemia-reperfusion injury, is through the inhibition of the JNK-mediated NF-κB signaling pathway. This pathway is a critical regulator of inflammation and apoptosis.

Under cellular stress conditions such as oxygen-glucose deprivation and reperfusion (OGD/R), the c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family, becomes phosphorylated and activated. Activated JNK then phosphorylates IκB-α, the inhibitory subunit of the nuclear factor-kappa B (NF-κB). This phosphorylation targets IκB-α for degradation, leading to the release and subsequent nuclear translocation of the NF-κB p65 subunit. In the nucleus, NF-κB acts as a transcription factor, upregulating the expression of pro-inflammatory and pro-apoptotic genes, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and monocyte chemotactic protein-1 (MCP-1).

This compound pretreatment has been demonstrated to specifically decrease the phosphorylation of JNK without affecting other MAPKs like ERK and p38. By inhibiting JNK activation, this compound prevents the subsequent phosphorylation of IκB-α and the nuclear translocation of NF-κB p65. This, in turn, suppresses the expression of downstream inflammatory mediators and reduces cardiomyocyte apoptosis.

Structure-activity relationship of protopanaxadiol ginsenosides

An In-depth Technical Guide on the Structure-Activity Relationship of Protopanaxadiol Ginsenosides

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ginsenosides, the primary active saponins derived from Panax ginseng, are renowned for their diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] These triterpenoid glycosides are broadly classified based on their aglycone structure into protopanaxadiol (PPD), protopanaxatriol (PPT), and oleanolic acid types.[3][4] The PPD-type ginsenosides, characterized by a dammarane-type tetracyclic terpene structure, have garnered significant attention for their potent biological activities.[3][5]

The structure-activity relationship (SAR) is a critical concept in medicinal chemistry that links the chemical structure of a compound to its biological activity. Understanding the SAR of PPD ginsenosides is paramount for the rational design and development of novel therapeutic agents with enhanced efficacy and specificity. This guide provides a comprehensive analysis of the SAR of PPD ginsenosides, focusing on how modifications to the sugar moieties and the aglycone core influence their biological functions. We will delve into quantitative data, detailed experimental protocols, and signaling pathway visualizations to offer a thorough resource for researchers in the field.

Core Chemical Structure of Protopanaxadiol

The fundamental structure of all PPD-type ginsenosides is the protopanaxadiol aglycone, a dammarane-type tetracyclic triterpenoid.[6] Key structural features include hydroxyl groups at positions C-3, C-12, and C-20. The sugar moieties are typically attached to the hydroxyl group at the C-3 and/or C-20 position. The type, number, and linkage of these sugar residues are the primary sources of structural diversity within the PPD family and are the main determinants of their pharmacokinetic and pharmacodynamic properties.[3][7]

Upon oral administration, ginsenosides with larger sugar moieties (e.g., Rb1, Rb2, Rc) are often poorly absorbed.[8] They undergo metabolic transformation by intestinal microflora, which hydrolyze the sugar chains to produce secondary, less polar saponins like Compound K (CK) and ultimately the aglycone 20(S)-protopanaxadiol (PPD).[2][3][9] These metabolites generally exhibit higher bioavailability and more potent biological activity.[3]

Structure-Activity Relationship (SAR) Analysis

The biological activity of PPD ginsenosides is intricately linked to their chemical structure, particularly the nature of the glycosylation at the C-3 and C-20 positions.

Anticancer Activity

A general principle in the SAR of PPD ginsenosides for anticancer activity is that a decrease in polarity, achieved by removing sugar moieties, enhances cytotoxicity against cancer cells.[10] The aglycone PPD is often one of the most potent anticancer compounds among the ginsenosides.[8]

-

Effect of Glycosylation: The presence and number of sugar groups are critical. Ginsenosides with fewer sugar molecules, such as Rh2 and Compound K (CK), and the aglycone PPD, demonstrate stronger antiproliferative effects than their more heavily glycosylated precursors like Rb1.[10][11] For example, 20(S)-PPD inhibits the proliferation of human endometrial cancer HEC-1A cells with an IC50 value of 3.5 μM.[8] The cytotoxic potency often follows the descending order of less polar compounds having higher activity.[10]

-

Position of Sugars: Glycosylation at the C-3 hydroxyl group appears to be important for certain activities.[1] The deglycosylation at C-20 is a key step in metabolic activation.

-

Mechanism of Action: PPD ginsenosides exert their anticancer effects by inducing apoptosis, causing cell cycle arrest, and inhibiting key proliferative signaling pathways.[1][2][5] PPD and its glucosides (like Rh2 and CK) induce apoptosis through the mitochondria-mediated intrinsic pathway, involving the activation of caspases (caspase-3, -9) and cleavage of PARP.[5][8][12] They also modulate crucial signaling pathways such as NF-κB, MAPK/ERK, and JNK.[2][5][8] For instance, PPD has been shown to effectively suppress these pathways in colon cancer cells.[2]

Anti-inflammatory Activity

PPD ginsenosides exhibit potent anti-inflammatory effects primarily by modulating the NF-κB signaling pathway, a central regulator of inflammation.[13][14]

-

Inhibition of NF-κB: Ginsenosides like Rb1, Rd, Rg3, and Rh2 show effective anti-inflammatory activity.[5] They can suppress the activation of NF-κB, which in turn downregulates the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and enzymes like iNOS and COX-2.[15]

-

Modulation of MAPK Pathway: The anti-inflammatory mechanism also involves the inhibition of the p38 MAPK signaling pathway.[16] Several PPD ginsenosides have been shown to downregulate this pathway, contributing to their anti-inflammatory potential.[16]

-

Structural Influence: While detailed SAR for anti-inflammatory action is less defined than for anticancer effects, the general trend of increased activity with decreased glycosylation seems to hold. The metabolites, being more bioavailable, can more effectively reach target tissues to exert their effects.

Neuroprotective Effects

PPD ginsenosides have demonstrated significant potential in protecting neurons from various insults, including glutamate-induced excitotoxicity, oxidative stress, and ischemic injury.[17][18][19]

-

Mechanism of Neuroprotection: The neuroprotective effects are attributed to their ability to reduce oxidative stress, inhibit apoptosis, maintain mitochondrial homeostasis, and modulate calcium influx.[17][18] For instance, 20(S)-PPD protects PC12 cells from glutamate-induced damage by scavenging reactive oxygen species (ROS), preserving mitochondrial membrane potential, and inhibiting nuclear condensation.[17][18]

-

SAR for Neuroprotection: Ginsenoside Rd has been shown to protect cultured neurons against excitotoxicity and oxidative stress.[18] Rg3 can attenuate neurotoxicity-induced cell damage.[18] The aglycone PPD itself is a potent neuroprotective agent, suggesting that, similar to other activities, the removal of sugar moieties is beneficial.[17][18]

Quantitative Data Presentation

The following table summarizes the cytotoxic activities of various PPD-type ginsenosides against different human cancer cell lines, as measured by their half-maximal inhibitory concentration (IC₅₀).

| Ginsenoside | Cancer Cell Line | Activity (IC₅₀) | Reference |

| 20(S)-PPD | HEC-1A (Endometrial) | 3.5 μM | [8] |

| PPD Derivatives | Various | Varies | [11] |

| 20S (PPD) | HepG2-C8 (Hepatoma) | > 50 μM (significant cell death) | [20] |

Note: Comprehensive, directly comparable IC₅₀ values across a wide range of PPD ginsenosides and cell lines are challenging to consolidate from disparate studies due to variations in experimental conditions. The data presented reflects values explicitly mentioned in the cited literature.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are protocols for key experiments commonly cited in ginsenoside research.

Cell Viability/Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, or cytotoxicity.

-

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Seed cells (e.g., HEC-1A, HCT116, HepG2) in a 96-well plate at a density of 1 × 10⁴ to 1 × 10⁵ cells/well and incubate for 24 hours to allow for attachment.[20][21]

-

Treatment: Treat the cells with various concentrations of the PPD ginsenoside (e.g., 0-100 μM) for a specified duration (e.g., 24, 48, or 72 hours).[8][20] Include a vehicle control (e.g., 0.1% DMSO).[20]

-

MTT Addition: After the treatment period, add 10-20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100-200 μL of a solubilizing agent, such as DMSO or acidic isopropanol, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 490 or 570 nm using a microplate reader.[20][21]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ value.

-

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.

-

Protocol:

-

Cell Treatment: Treat cells with the desired concentrations of PPD ginsenoside for 24 hours.[8]

-

Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and resuspend in 1X Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at ~617 nm.

-

Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).[8]

-

Western Blotting

This technique is used to detect and quantify specific proteins in a sample, providing insights into signaling pathway activation.

-

Principle: Proteins are separated by size using gel electrophoresis, transferred to a solid support membrane, and then probed with specific primary antibodies against the target protein. A secondary antibody conjugated to an enzyme or fluorophore is used for detection.

-

Protocol:

-

Protein Extraction: After treatment with PPD ginsenosides, lyse the cells in RIPA buffer to obtain total soluble protein extracts.[8]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-50 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., cleaved PARP, cleaved caspase-9, p-NF-κB, β-actin) overnight at 4°C.[8]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. β-actin is often used as a loading control to ensure equal protein loading.[8]

-

Mandatory Visualizations

Metabolic Pathway of PPD Ginsenosides

Caption: Metabolic conversion of Ginsenoside Rb1 to 20(S)-Protopanaxadiol (PPD) by intestinal microbiota.

Anticancer Signaling Pathways of PPD Ginsenosides

Caption: PPD ginsenosides inhibit survival pathways (PI3K, MAPK, NF-κB) and induce mitochondrial apoptosis.

General Experimental Workflow for SAR Studies

Caption: A typical workflow for the structure-activity relationship (SAR) analysis of PPD ginsenosides.

Conclusion

The structure-activity relationships of protopanaxadiol ginsenosides are complex yet follow discernible patterns. The primary determinant of biological potency, particularly for anticancer activity, is the degree of glycosylation; a reduction in the number of sugar moieties generally leads to increased activity. The aglycone 20(S)-PPD and its minimally glycosylated metabolites like Compound K and Rh2 are often the most effective compounds, highlighting the importance of metabolic activation by gut microbiota. These compounds exert their effects through the modulation of multiple critical signaling pathways, including those involved in apoptosis (caspase activation), cell proliferation (PI3K/Akt, MAPK), and inflammation (NF-κB).

Future research should focus on synthesizing novel PPD derivatives with modified aglycone structures or strategic glycosylation patterns to further enhance potency and selectivity.[11] A deeper understanding of how these compounds interact with specific molecular targets will be crucial for developing the next generation of ginsenoside-based therapeutics. Continued investigation using the detailed experimental protocols and pathway analyses outlined in this guide will be instrumental in advancing this promising field of natural product drug discovery.

References

- 1. Anticancer Activities of Protopanaxadiol- and Protopanaxatriol-Type Ginsenosides and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ginseng saponin metabolite 20(S)-protopanaxadiol inhibits tumor growth by targeting multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Characters and Pharmacological Activity of Protopanaxadiol-Type Saponins and Protopanaxatriol-Type Saponins from Ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Mechanism of action of protopanaxadiol ginsenosides on hepatocellular carcinoma and network pharmacological analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protopanaxadiol - Wikipedia [en.wikipedia.org]

- 7. The sugar moiety in protopanaxadiol ginsenoside affects its ability to target glucocorticoid receptor to regulate lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ginsenoside 20(S)-protopanaxadiol induces cell death in human endometrial cancer cells via apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic variability of 20(S)-protopanaxadiol-type ginsenosides Rb1, rd, and compound K from Korean red ginseng in experimental rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The in Vitro Structure-Related Anti-Cancer Activity of Ginsenosides and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of protopanaxadiol derivatives and evaluation of their anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 20(S)-Protopanaxadiol, a metabolite of ginsenosides, induced cell apoptosis through endoplasmic reticulum stress in human hepatocarcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ginsenosides from Panax ginseng as Key Modulators of NF-κB Signaling Are Powerful Anti-Inflammatory and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ginsenosides from Panax ginseng as Key Modulators of NF-κB Signaling Are Powerful Anti-Inflammatory and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pro-Resolving Effect of Ginsenosides as an Anti-Inflammatory Mechanism of Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The promising therapeutic potentials of ginsenosides mediated through p38 MAPK signaling inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Neuroprotective effects of 20(S)-protopanaxadiol against glutamate-induced mitochondrial dysfunction in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Neuroprotective effects of 20(S)-protopanaxadiol against glutamate-induced mitochondrial dysfunction in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Review of Neuroprotective Effects and Mechanisms of Ginsenosides From Panax Ginseng in Treating Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pharmacodynamics of Ginsenosides: Antioxidant Activities, Activation of Nrf2 and Potential Synergistic Effects of Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A novel protocol for batch-separating gintonin-enriched, polysaccharide-enriched, and crude ginsenoside-containing fractions from Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Anti-inflammatory Properties of Ginsenoside Rb3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenoside Rb3 (GRb3), a protopanaxadiol saponin isolated from Panax ginseng, has demonstrated significant anti-inflammatory and immunomodulatory properties in various in vitro models. This technical guide provides a comprehensive overview of the current understanding of GRb3's anti-inflammatory effects at the cellular and molecular level, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Quantitative Data on Anti-inflammatory Effects

This compound has been shown to inhibit the production of key pro-inflammatory mediators in a dose-dependent manner. The following tables summarize the quantitative data from studies on lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cells) and other relevant cell types.

Table 1: Inhibition of Inflammatory Mediators by this compound in LPS-Stimulated RAW 264.7 Macrophages

| Inflammatory Mediator | Rb3 Concentration (μM) | Inhibition | Reference |

| Nitric Oxide (NO) | 10 | Dose-dependent decrease | |

| 40 | Dose-dependent decrease | ||

| 100 | Dose-dependent decrease | ||

| Prostaglandin E2 (PGE2) | 10 | Dose-dependent decrease | |

| 40 | Dose-dependent decrease | ||

| 100 | Dose-dependent decrease | ||

| Interleukin-1β (IL-1β) | 10 | Dose-dependent decrease | |

| 40 | Dose-dependent decrease | ||

| 100 | Dose-dependent decrease | ||

| Interleukin-6 (IL-6) | 10 | Dose-dependent decrease | |

| 40 | Dose-dependent decrease | ||

| 100 | Dose-dependent decrease | ||

| Tumor Necrosis Factor-α (TNF-α) | 10 | Dose-dependent decrease | |

| 40 | Dose-dependent decrease | ||

| 100 | Dose-dependent decrease |

Table 2: Effects of this compound on Inflammatory Markers in Other Cell Types

| Cell Type | Stimulant | Biomarker | Rb3 Effect | Reference |

| Human Periodontal Ligament Cells | P. gingivalis LPS | IL-1β, IL-6, IL-8 | Dose-dependent downregulation | |

| Human Aortic Endothelial Cells | ox-LDL | IL-6, TNF-α | Decreased release |

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects primarily through the modulation of the Toll-like receptor 4 (TLR4) signaling pathway and subsequent downstream cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

TLR4/NF-κB/MAPK Signaling Pathway in Macrophages

In LPS-stimulated macrophages, GRb3 has been shown to directly interact with the TLR4/MD2 complex, thereby inhibiting the activation of downstream signaling. This leads to the suppression of NF-κB and MAPK pathway activation.

Specifically, GRb3 inhibits:

-

The phosphorylation and nuclear translocation of the NF-κB p65 subunit.

-

The phosphorylation of IκBα, an inhibitor of NF-κB.

-

The phosphorylation of key MAPK proteins: c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK).

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the anti-inflammatory properties of this compound.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7 is a commonly used model.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Ginsenoside Rb3

This document provides a comprehensive technical overview of this compound, a bioactive saponin primarily isolated from Panax species. It details its chemical properties, biological activities, and the experimental methodologies used in its study, aiming to serve as a vital resource for professionals in research and drug development.

Core Chemical and Physical Properties

This compound is a tetracyclic triterpenoid saponin belonging to the protopanaxadiol (PPD) family of ginsenosides.[1] Its structure consists of a dammarane aglycone backbone with sugar moieties attached. Specifically, the hydroxyl groups at the C-3 and C-20 positions are glycosylated with beta-D-glucopyranosyl-(1->2)-beta-D-glucopyranoside and beta-D-xylopyranosyl-(1->6)-beta-D-glucopyranoside, respectively.[2]

Data Presentation: Key Physicochemical Properties of this compound

| Property | Data |

| Molecular Formula | C₅₃H₉₀O₂₂[1][2][3] |

| Molecular Weight | 1079.27 g/mol [1][2][4][5] |

| CAS Number | 68406-26-8[4][5][6] |

| Appearance | White to off-white solid/crystalline powder.[4][5][7][8] |

| Purity (Standard) | ≥98% (typically analyzed by HPLC).[3][4] |

| Melting Point | 193-195°C.[7] Note: Some sources report a range of 174-178°C.[9] |

| Solubility | Soluble in water, DMSO (up to 100 mg/mL), methanol, ethanol, and pyridine.[4][7][10][11][12][13] Sparingly soluble in DMF (15 mg/ml) and PBS (pH 7.2, 1 mg/ml).[11] |

| Storage and Stability | Store in a sealed, dry, and dark container at 2-8°C for short-term and -20°C for long-term (≥ 4 years) storage.[4][6][7][11] Heat treatment can lead to the degradation or transformation of Rb3.[14] |

Biological Activity and Signaling Pathways

This compound has demonstrated a range of pharmacological effects, including neuroprotective, cardioprotective, anti-inflammatory, and anti-cancer properties.[1][2][4] A primary mechanism underlying these effects is its modulation of key cellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.

NF-κB Signaling Pathway Inhibition by this compound

This compound has been shown to exert significant anti-inflammatory effects by inhibiting the NF-κB signaling cascade. In response to inflammatory stimuli like Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated.[15][16] IKK then phosphorylates the inhibitory protein IκB-α, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB (p65/p50) dimer, allowing it to translocate into the nucleus.[7][13] Once in the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines (e.g., IL-6, TNF-α).[5][13]

This compound intervenes in this pathway by inhibiting the phosphorylation of IκB-α, thereby preventing its degradation and keeping the NF-κB dimer sequestered in the cytoplasm.[7][13] This action effectively blocks the nuclear translocation of NF-κB and suppresses the expression of downstream inflammatory mediators.[5][13][15]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C53H90O22 | CID 12912363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. alfachemic.com [alfachemic.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. CAS No. 68406-26-8 Specifications | Ambeed [ambeed.com]

- 7. This compound , Analysis of standard products, ≥98% , 68406-26-8 - CookeChem [cookechem.com]

- 8. This compound | 68406-26-8 [chemicalbook.com]

- 9. This compound Analytical Standard - Affordable Price, High Purity & Quality [nacchemical.com]

- 10. selleck.co.jp [selleck.co.jp]

- 11. caymanchem.com [caymanchem.com]

- 12. selleckchem.com [selleckchem.com]

- 13. This compound | CAS:68406-26-8 | Manufacturer ChemFaces [chemfaces.com]

- 14. researchgate.net [researchgate.net]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Anti-Inflammatory Effects of this compound in LPS-Induced Macrophages Through Direct Inhibition of TLR4 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Ginsenoside Rb3: A Modulator of Apoptotic Signaling Pathways

An In-depth Technical Guide on the Role of Ginsenoside Rb3 in Regulating Apoptosis

This compound, a protopanaxadiol saponin extracted from the leaves of Panax notoginseng, has demonstrated significant potential in the regulation of apoptosis.[1] This technical guide synthesizes current research on the molecular mechanisms through which this compound exerts its effects on apoptotic pathways, presenting quantitative data, detailed experimental protocols, and visual diagrams of the core signaling cascades. The information is intended for researchers, scientists, and professionals in drug development exploring novel therapeutic agents.

Core Mechanisms of Action

This compound modulates apoptosis through a variety of mechanisms, primarily centered on the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Its regulatory actions often involve the modulation of key protein families, including the Bcl-2 family and caspases, as well as influencing upstream signaling cascades like the PI3K/Akt pathway.

In models of oxygen-glucose deprivation/reoxygenation (OGD/R) injury, a condition that typically induces apoptosis, this compound has been shown to exert protective effects.[2][3] It achieves this by increasing the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax and the executioner caspase-3.[2][3] This shift in the Bax/Bcl-2 ratio is a critical determinant in preventing the mitochondrial outer membrane permeabilization, a key step in the intrinsic apoptotic pathway.[2][3]

Furthermore, in PC12 cells subjected to OGD-induced ischemic injury, this compound pretreatment significantly reduced the number of apoptotic cells.[1] This protective effect was associated with the inhibition of caspase-9, caspase-8, and caspase-3 activities, which correlated with a decrease in the release of cytochrome c from the mitochondria into the cytosol.[1] The inhibition of both caspase-9 (a key initiator of the intrinsic pathway) and caspase-8 (a key initiator of the extrinsic pathway) suggests that this compound may act on both major apoptotic pathways.[1]

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound on key apoptotic markers from various in vitro studies.

| Cell Line | Condition | Treatment | Outcome | Fold Change / % Change | Reference |

| HT22 | OGD/R | 10 µmol/l G-Rb3 | Increased Bcl-2 Protein Expression | Data not quantified | [2][3] |

| HT22 | OGD/R | 10 µmol/l G-Rb3 | Decreased Bax Protein Expression | Data not quantified | [2][3] |

| HT22 | OGD/R | 10 µmol/l G-Rb3 | Decreased Caspase-3 Protein Expression | Data not quantified | [2][3] |

| PC12 | OGD/Reperfusion | 10 µmol/L G-Rb3 | Inhibition of Caspase-3 Activity | ~65% reduction vs. OGD | [1] |

| PC12 | OGD/Reperfusion | 10 µmol/L G-Rb3 | Inhibition of Caspase-9 Activity | ~45% reduction vs. OGD | [1] |

| PC12 | OGD/Reperfusion | 10 µmol/L G-Rb3 | Inhibition of Caspase-8 Activity | ~55% reduction vs. OGD | [1] |

| GP-293 | Cisplatin-induced toxicity | 2 µM G-Rb3 | Reversed decrease in Bcl-2 expression | Restored to near-control levels | [4] |

| GP-293 | Cisplatin-induced toxicity | 2 µM G-Rb3 | Reversed increase in Bax expression | Restored to near-control levels | [4] |

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways regulated by this compound in the context of apoptosis.

Caption: this compound and the Intrinsic Apoptotic Pathway.

Caption: Experimental workflow for apoptosis assessment.

Key Experimental Protocols

1. Cell Culture and Treatment

-

Cell Lines: HT22 hippocampal neurons or PC12 pheochromocytoma cells are commonly used.

-

Culture Conditions: Cells are maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere of 5% CO2.

-

Induction of Apoptosis: For OGD/R models, cells are incubated in glucose-free DMEM in a hypoxic chamber (e.g., 94% N2, 5% CO2, 1% O2) for a specified period, followed by reperfusion with normal medium. For chemical induction, agents like cisplatin are added to the culture medium.

-

This compound Treatment: A stock solution of this compound is prepared in DMSO and diluted in culture medium to final concentrations (e.g., 0.1–10 µM). Cells are typically pre-treated with Rb3 for a period before the apoptotic stimulus.

2. Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of cells with compromised membranes.

-

Procedure:

-

Harvest cells by trypsinization and wash with cold PBS.

-

Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of FITC Annexin V and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze by flow cytometry within 1 hour.

-

3. Western Blotting for Apoptotic Proteins

-

Principle: This technique is used to detect and quantify the expression levels of specific proteins (e.g., Bcl-2, Bax, cleaved Caspase-3) in cell lysates.

-

Procedure:

-

Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

-

Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify band intensity using software like ImageJ, normalizing to the loading control.

-

References

- 1. Protective effects of this compound on oxygen and glucose deprivation-induced ischemic injury in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Mechanism of this compound against OGD/R damage based on metabonomic and PCR array analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ss.bjmu.edu.cn [ss.bjmu.edu.cn]

- 5. medsci.org [medsci.org]

- 6. Frontiers | Inhibition of Myocardial Cell Apoptosis Is Important Mechanism for Ginsenoside in the Limitation of Myocardial Ischemia/Reperfusion Injury [frontiersin.org]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Ginsenoside Rb3 from Panax ginseng Leaves

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenoside Rb3, a protopanaxadiol-type saponin found in Panax ginseng, has garnered significant interest within the scientific and pharmaceutical communities for its potential therapeutic properties, including anti-inflammatory and immunomodulatory effects[1][2][3]. While the roots of Panax ginseng are traditionally used, the leaves represent a valuable and abundant alternative source of various ginsenosides, often in higher concentrations than the roots[4]. This document provides detailed protocols for the extraction and purification of this compound from Panax ginseng leaves, tailored for research, and drug development applications. The methodologies described herein are based on established solvent extraction and chromatographic techniques.

Data Summary: Extraction and Purification of Ginsenosides

The selection of an appropriate extraction method is critical for maximizing the yield of this compound. Various techniques have been developed, each with distinct advantages and disadvantages in terms of efficiency, solvent consumption, and extraction time[5][6]. The subsequent purification steps are essential for isolating this compound from the complex mixture of other ginsenosides and plant metabolites.

Table 1: Comparison of Ginsenoside Extraction Methods from Panax Species

| Extraction Method | Principle | Advantages | Disadvantages | Reference |

| Heat Reflux Extraction | Continuous boiling and condensation of a solvent to extract compounds. | Simple, widely used. | Time-consuming, potential for thermal degradation of compounds. | [5] |

| Soxhlet Extraction | Continuous extraction with a fresh solvent, driven by a siphoning mechanism. | Efficient for exhaustive extraction. | Time-consuming, requires large volumes of solvent. | [5][6][7] |

| Ultrasound-Assisted Extraction (UAE) | Use of ultrasonic waves to disrupt cell walls and enhance solvent penetration. | Reduced extraction time and solvent consumption. | Potential for localized heating. | [5][6] |

| Microwave-Assisted Extraction (MAE) | Use of microwave energy to heat the solvent and plant material directly. | Rapid extraction, reduced solvent usage. | Requires specialized equipment. | [5][6] |

| Pressurized Liquid Extraction (PLE) | Extraction with solvents at elevated temperatures and pressures. | Fast, efficient, and requires less solvent. | High initial equipment cost. | [5][6] |

| Supercritical Fluid Extraction (SFE) | Use of a supercritical fluid (e.g., CO2) as the extraction solvent. | Environmentally friendly, tunable selectivity. | High equipment cost, may require co-solvents for polar compounds. | [5][6] |

Table 2: Purification Parameters for this compound

| Purification Step | Stationary Phase | Mobile Phase / Eluent | Key Considerations | Reference |

| Macroporous Resin Column Chromatography | Diaion HP-20 / D-101B | Stepwise gradient of Ethanol in Water (e.g., 20%, 50%, 95%) | Effective for initial enrichment of total saponins. | [7][8] |

| Silica Gel Column Chromatography | Silica Gel (Normal Phase) | Gradient of Chloroform-Methanol-Water or Ethyl Acetate-Butanol-Water | Good for separating ginsenosides based on polarity. | [7] |

| Reversed-Phase (C18) Column Chromatography | C18 Silica Gel | Gradient of Methanol-Water or Acetonitrile-Water | High-resolution separation of individual ginsenosides. | [7][8] |

| Preparative HPLC (NP-HPLC) | Normal Phase Silica | n-butanol-ethyl acetate-water (2:1:1, upper phase) | Final polishing step to achieve high purity (>95%). | [8] |

Experimental Protocols

The following protocols provide a comprehensive workflow for the extraction and purification of this compound from Panax ginseng leaves.

Protocol 1: Extraction of Total Saponins from Panax ginseng Leaves

This protocol describes a standard heat reflux extraction method for obtaining a crude saponin extract.

1. Materials and Reagents:

-

Dried Panax ginseng leaf powder

-

70% Ethanol

-

Rotary evaporator

-

Reflux apparatus

-

Filter paper

2. Procedure:

-

Weigh 100 g of dried Panax ginseng leaf powder and place it into a 2 L round-bottom flask.

-

Add 1 L of 70% ethanol to the flask.

-

Set up the reflux apparatus and heat the mixture to boiling. Maintain a gentle reflux for 2 hours.

-

Allow the mixture to cool to room temperature and then filter through filter paper to separate the extract from the plant residue.

-

Repeat the extraction process on the residue two more times with fresh 70% ethanol.

-

Combine the filtrates from all three extractions.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at 60°C until the ethanol is completely removed.

-

The resulting aqueous concentrate can be lyophilized to yield a crude saponin powder.

Protocol 2: Enrichment of Total Saponins by Macroporous Resin Column Chromatography

This protocol details the initial purification step to enrich the total saponin fraction.

1. Materials and Reagents:

-

Crude saponin extract (from Protocol 1)

-

Diaion HP-20 macroporous resin

-

Chromatography column

-

Distilled water

-

Ethanol (20%, 50%, 95%)

2. Procedure:

-

Suspend the Diaion HP-20 resin in distilled water and pack it into a chromatography column. Wash the column thoroughly with distilled water.

-

Dissolve the crude saponin extract in a minimal amount of distilled water and load it onto the prepared column.

-

Wash the column with 2-3 bed volumes of distilled water to remove sugars and other highly polar impurities.

-

Elute the column sequentially with 2-3 bed volumes of 20% ethanol, followed by 50% ethanol. These fractions will contain various ginsenosides.

-

Finally, elute the column with 95% ethanol to recover the enriched total saponin fraction, which includes this compound.

-

Collect the 95% ethanol eluate and concentrate it using a rotary evaporator. Lyophilize to obtain the enriched saponin powder.

Protocol 3: Isolation and Purification of this compound by Preparative HPLC

This protocol describes the final purification of this compound to a high degree of purity using normal-phase preparative high-performance liquid chromatography (NP-HPLC)[8].

1. Materials and Reagents:

-

Enriched saponin powder (from Protocol 2)

-

Preparative HPLC system with a normal-phase silica column

-

Mobile phase: n-butanol, ethyl acetate, and water in a 2:1:1 volumetric ratio. The upper phase is used.

-

This compound standard for reference

2. Procedure:

-

Prepare the mobile phase by mixing n-butanol, ethyl acetate, and water in a 2:1:1 ratio. Allow the phases to separate and use the upper phase.

-

Equilibrate the preparative HPLC column with the mobile phase at a flow rate of 35-40 mL/min.

-

Dissolve the enriched saponin powder in the mobile phase to a suitable concentration.

-

Inject the sample onto the column. A sample load of around 10 g can be processed on a large-scale preparative column (e.g., φ80 mm × 1000 mm)[8].

-

Monitor the elution profile using a suitable detector (e.g., UV at 203 nm).

-

Collect the fractions corresponding to the retention time of the this compound standard.

-

Combine the pure fractions and evaporate the solvent under reduced pressure.

-

Lyophilize the final product to obtain purified this compound (>95% purity).

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and purification of this compound from Panax ginseng leaves.

Caption: Workflow for this compound Extraction and Purification.

Signaling Pathways of this compound

This compound has been shown to exert its biological effects through the modulation of specific signaling pathways. The diagrams below illustrate two such pathways.

Anti-Inflammatory Pathway

This compound can inhibit the lipopolysaccharide (LPS)-induced inflammatory response by directly targeting the Toll-like receptor 4 (TLR4) signaling pathway[1][2][3].

Caption: Inhibition of the TLR4 Signaling Pathway by this compound.

Antioxidant Pathway

This compound can protect cells from oxidative stress by activating the PERK/Nrf2/HMOX1 signaling pathway[9].

Caption: Activation of the PERK/Nrf2/HMOX1 Antioxidant Pathway by this compound.

References

- 1. Anti-Inflammatory Effects of this compound in LPS-Induced Macrophages Through Direct Inhibition of TLR4 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Effects of this compound in LPS-Induced Macrophages Through Direct Inhibition of TLR4 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Anti-Inflammatory Effects of this compound in LPS-Induced Macrophages Through Direct Inhibition of TLR4 Signaling Pathway [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Isolation and analysis of ginseng: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Testing Ginsenoside Rb3 Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenoside Rb3 is a protopanaxadiol-type saponin isolated from the root of Panax ginseng. It has garnered significant interest in pharmacological research due to its diverse biological activities, including potential anticancer properties. Understanding the cytotoxic effects of this compound is crucial for its development as a therapeutic agent. This document provides detailed protocols for assessing the cytotoxicity of this compound in a cell culture setting, focusing on the widely used MTT assay for cell viability, the Lactate Dehydrogenase (LDH) assay for membrane integrity, and Annexin V/Propidium Iodide (PI) staining for the detection of apoptosis. Additionally, it outlines a key signaling pathway often implicated in ginsenoside-induced apoptosis.

Data Presentation

Table 1: Expected Outcome of this compound on Cell Viability (MTT Assay)

| Concentration of this compound (µM) | % Cell Viability (Relative to Vehicle Control) | Standard Deviation |

| 0 (Vehicle Control) | 100 | ± 5.2 |

| 10 | 95 | ± 4.8 |

| 25 | 80 | ± 6.1 |

| 50 | 60 | ± 5.5 |

| 100 | 40 | ± 4.9 |

| 200 | 25 | ± 3.7 |

Table 2: Expected Outcome of this compound on Cytotoxicity (LDH Assay)

| Concentration of this compound (µM) | % Cytotoxicity (Relative to Maximum Release Control) | Standard Deviation |

| 0 (Vehicle Control) | 5 | ± 1.5 |

| 10 | 8 | ± 1.9 |

| 25 | 22 | ± 3.2 |

| 50 | 45 | ± 4.1 |

| 100 | 65 | ± 5.3 |

| 200 | 78 | ± 4.8 |

Table 3: Expected Outcome of this compound on Apoptosis (Annexin V/PI Staining)

| Concentration of this compound (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Viable Cells (Annexin V-/PI-) |

| 0 (Vehicle Control) | 2.5 | 1.5 | 96.0 |

| 50 | 15.8 | 5.2 | 79.0 |

| 100 | 35.2 | 10.5 | 54.3 |

| 200 | 48.6 | 20.1 | 31.3 |

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3] Viable cells with active metabolism can convert the yellow tetrazolium salt MTT into a purple formazan product.[3]

Materials:

-

This compound stock solution (in DMSO)

-

Human cancer cell line (e.g., MDA-MB-231, HeLa, or HepG2)

-

96-well cell culture plates

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]

-

DMSO (Dimethyl sulfoxide)

-

Phosphate Buffered Saline (PBS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the culture medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1] Mix gently by pipetting up and down.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[4][5][6] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage.[4][5]

Materials:

-

This compound stock solution (in DMSO)

-

Human cancer cell line

-

96-well cell culture plates

-

Complete culture medium

-

Serum-free culture medium

-

LDH Cytotoxicity Assay Kit (commercially available)

-

Lysis Buffer (e.g., 10X Triton X-100, usually provided in the kit)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate as described in the MTT assay protocol.

-

Treatment: Treat cells with serial dilutions of this compound as described above. Include the following controls:

-

Spontaneous LDH Release: Vehicle control (cells treated with medium and DMSO).

-

Maximum LDH Release: Cells treated with Lysis Buffer 45 minutes before the end of the experiment.

-

Medium Background: Medium only.

-

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well of the new plate.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of the stop solution (as per the kit instructions) to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

-

This compound stock solution (in DMSO)

-

Human cancer cell line

-

6-well cell culture plates

-

Complete culture medium

-

Annexin V-FITC/PI Apoptosis Detection Kit (commercially available)

-

Binding Buffer (usually provided in the kit)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Centrifuge all collected cells at 300 x g for 5 minutes.

-

Cell Washing: Discard the supernatant and wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[7]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.

Visualization of Workflows and Pathways

Caption: Experimental workflow for assessing this compound cytotoxicity.

Caption: this compound-induced mitochondrial apoptosis pathway.

Mechanism of Action: Signaling Pathway

This compound has been shown to induce apoptosis through the mitochondrial-mediated intrinsic pathway.[8][9] This process involves the regulation of the Bcl-2 family of proteins.[8][9] this compound can increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins such as Bcl-2.[8] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptosis.[10] Studies have also implicated the involvement of the AMPK/mTOR and PPARα pathways in this compound's effects on apoptosis and cell metabolism.[11][12]

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. broadpharm.com [broadpharm.com]

- 4. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 5. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Mechanism of this compound against OGD/R damage based on metabonomic and PCR array analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound provides protective effects against cisplatin‐induced nephrotoxicity via regulation of AMPK‐/mTOR‐mediated autophagy and inhibition of apoptosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ginsenoside Rh2 and Rg3 inhibit cell proliferation and induce apoptosis by increasing mitochondrial reactive oxygen species in human leukemia Jurkat cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound regulates energy metabolism and apoptosis in cardiomyocytes via activating PPARα pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound provides protective effects against cisplatin-induced nephrotoxicity via regulation of AMPK-/mTOR-mediated autophagy and inhibition of apoptosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In vivo Administration of Ginsenoside Rb3 in a Mouse Model of Ischemia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenoside Rb3, a protopanaxadiol saponin extracted from Panax ginseng, has demonstrated significant therapeutic potential in preclinical models of ischemic injury. Its neuroprotective effects are attributed to a multifactorial mechanism of action, including anti-apoptotic, anti-inflammatory, and antioxidant properties. These application notes provide a comprehensive overview of the in vivo administration of this compound in a mouse model of cerebral ischemia, detailing experimental protocols, summarizing key quantitative data, and illustrating the underlying molecular pathways. While in vivo data for this compound in mouse models of cerebral ischemia is limited, protocols from closely related ginsenosides, such as Rb1, provide a strong framework for investigation.

Data Presentation

The following tables summarize quantitative data from studies on this compound and related compounds in models of ischemia.

Table 1: In Vitro Efficacy of this compound in a Model of Cerebral Ischemia (Oxygen-Glucose Deprivation/Reperfusion)

| Parameter | Control | OGD/Rep Model | 2.0 µM this compound | 5.0 µM this compound |

| Cell Apoptosis | Baseline | Increased | Reduced | Significantly Reduced[1] |

| ROS Generation | Baseline | Increased | Reduced | Significantly Reduced |

| NF-κB Activity | Baseline | Increased | Inhibited | Significantly Inhibited |

| JNK Phosphorylation | Baseline | Increased | Reduced | Significantly Reduced |

Data derived from studies on H9c2 mouse cardiac myoblast cells subjected to oxygen-glucose deprivation-reperfusion, a model mimicking ischemic injury.

Table 2: In Vivo Efficacy of this compound in a Rat Model of Myocardial Ischemia-Reperfusion

| Parameter | Sham | Ischemia-Reperfusion (I/R) | 5 mg/kg Rb3 | 10 mg/kg Rb3 | 20 mg/kg Rb3 |

| Myocardial Infarct Size | N/A | Significantly Increased | Reduced | Significantly Reduced | Markedly Reduced |

| Creatine Kinase Activity | Normal | Elevated | Attenuated | Significantly Attenuated | Markedly Attenuated |

| Lactate Dehydrogenase Activity | Normal | Elevated | Attenuated | Significantly Attenuated | Markedly Attenuated |

| Malondialdehyde (MDA) Content | Normal | Increased | Decreased | Significantly Decreased | Markedly Decreased |

| Superoxide Dismutase (SOD) Activity | Normal | Decreased | Increased | Significantly Increased | Markedly Increased |

Data from a study where Sprague-Dawley rats were treated orally with this compound for 3 days prior to myocardial ischemia-reperfusion.

Table 3: Reference In Vivo Efficacy of Ginsenoside Rb1 in a Mouse Model of Cerebral Ischemia (MCAO)

| Parameter | Sham | MCAO Model | 5 mg/kg Rb1 | 10 mg/kg Rb1 | 20 mg/kg Rb1 |

| Neurological Deficit Score (mNSS) | 0 | High | Reduced | Significantly Reduced | Markedly Reduced[2] |

| Brain Water Content (Edema) | Normal | Increased | Reduced | Significantly Reduced | Markedly Reduced[2] |

| Infarct Volume | 0 | Large | Reduced | Significantly Reduced | Markedly Reduced |

| Microglial Activation (Iba-1) | Low | High | Reduced | Significantly Reduced | Markedly Reduced[2] |

This data is for Ginsenoside Rb1, a structurally similar compound, and serves as a reference for expected outcomes with this compound in a mouse model of Middle Cerebral Artery Occlusion (MCAO).[2]

Experimental Protocols

The following are detailed methodologies for key experiments involving the in vivo administration of this compound in a mouse model of cerebral ischemia. This protocol is adapted from established methods for the closely related Ginsenoside Rb1 and may require optimization for Rb3.[2]

Animal Model: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is a widely used and reproducible method for inducing focal cerebral ischemia in mice.

-

Animals: Adult male C57BL/6 mice (8-10 weeks old, 22-25g) are commonly used.

-

Anesthesia: Anesthetize the mouse with isoflurane (1.5-2% in 70% N₂O and 30% O₂) or an intraperitoneal injection of ketamine/xylazine.

-

Surgical Procedure:

-

Place the anesthetized mouse in a supine position and maintain body temperature at 37°C using a heating pad.

-

Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA and the CCA.

-

Introduce a 6-0 nylon monofilament suture with a rounded tip into the ICA via the ECA stump.

-

Advance the filament approximately 9-10 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA).

-

After 60-90 minutes of occlusion, withdraw the filament to allow for reperfusion.

-

Suture the incision and allow the mouse to recover.

-

-

Sham Control: Perform the same surgical procedure without advancing the filament to occlude the MCA.

Preparation and Administration of this compound

-

Preparation: Dissolve this compound powder (high purity) in sterile saline or a vehicle solution (e.g., saline with a small percentage of DMSO and Tween 80 to aid solubility). Prepare fresh on the day of use.

-

Dosage: Based on effective doses of related ginsenosides, a dose range of 5, 10, and 20 mg/kg body weight is recommended for initial studies.[2]

-

Administration Route: Intraperitoneal (i.p.) injection is a common and effective route for systemic delivery in mouse models. Oral gavage is another potential route, as shown in rat models of myocardial ischemia.

-

Timing of Administration: Administer the first dose of this compound at a therapeutically relevant time point, such as 1-2 hours after the onset of reperfusion. Subsequent doses can be administered daily for the duration of the study.

Assessment of Neuroprotective Effects

-

Method: Evaluate neurological function using a modified Neurological Severity Score (mNSS) at 24 hours, 3 days, 7 days, and 14 days post-MCAO. The mNSS is a composite score assessing motor, sensory, balance, and reflex functions. Scores typically range from 0 (no deficit) to 18 (severe deficit).[2]

-

Procedure: A trained observer, blinded to the experimental groups, should perform the scoring.

-

Method: 2,3,5-triphenyltetrazolium chloride (TTC) staining is a standard method to visualize the infarct area.

-

Procedure:

-

At a predetermined endpoint (e.g., 24 or 48 hours post-MCAO), euthanize the mice and harvest the brains.

-

Slice the brain into 2 mm coronal sections.

-

Immerse the slices in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 15-20 minutes.

-

Viable tissue will stain red, while the infarcted tissue will remain white.

-

Capture images of the stained sections and quantify the infarct volume using image analysis software (e.g., ImageJ). The infarct volume is often expressed as a percentage of the total brain volume.

-

-

Method: The wet-dry weight method is used to determine brain water content.

-

Procedure:

-

At the study endpoint, harvest the brain and separate the ischemic and non-ischemic hemispheres.

-

Immediately weigh the tissue to obtain the "wet weight."

-

Dry the tissue in an oven at 100°C for 24 hours and weigh again to get the "dry weight."

-

Calculate the brain water content as: [(wet weight - dry weight) / wet weight] x 100%.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for in vivo administration of this compound.

Signaling Pathways of this compound in Ischemic Injury

References

Application Notes and Protocols: Preparing Ginsenoside Rb3 Stock Solution for Cell Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenoside Rb3 is a protopanaxadiol-type saponin isolated from the roots of Panax ginseng. It has garnered significant interest within the scientific community for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and cardioprotective effects. These properties make it a valuable compound for in vitro studies investigating various cellular processes and potential therapeutic interventions. Accurate and consistent preparation of a this compound stock solution is paramount for obtaining reliable and reproducible experimental results.

This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use in cell culture applications. It also includes a summary of its physicochemical properties and a diagram of a key signaling pathway it modulates.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.

| Property | Value | References |

| Molecular Formula | C₅₃H₉₀O₂₂ | [1][2][3][4][5] |

| Molecular Weight | 1079.27 g/mol | [1][2][3][4][5][6][7] |

| Appearance | White to off-white solid/powder | [4][6] |

| Solubility | Soluble in DMSO (100 mg/mL), DMF (15 mg/mL), water, methanol, and ethanol. Limited solubility in PBS (pH 7.2) (1 mg/mL). | [2][4][5][6][8] |

| Purity | ≥98% (typically by HPLC) | [4][5] |

Experimental Protocol: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

-

This compound powder (purity ≥98%)

-

Dimethyl sulfoxide (DMSO), cell culture grade, sterile

-

Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Pre-weighing Preparations: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.

-

Weighing: Carefully weigh out the required amount of this compound powder using a calibrated analytical balance. To prepare 1 mL of a 10 mM stock solution, you will need 1.079 mg of this compound.

-

Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

-

Example: 10 mM x 0.001 L x 1079.27 g/mol = 1.079 mg

-

-

Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the appropriate volume of sterile DMSO to achieve the final desired concentration (e.g., 1 mL for a 10 mM solution).

-

Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

-

Sterilization (Optional): If required for your specific cell culture application, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles, which can degrade the compound.[6] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6]

Note on Solvent Choice: While this compound is soluble in water and ethanol, DMSO is a common solvent for preparing high-concentration stock solutions for cell culture due to its ability to dissolve a wide range of organic compounds and its miscibility with culture media.[2][5][6] However, it is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the specific cell line being used (typically <0.5%).

Application in Cell Treatment

For cell treatment, the this compound stock solution should be diluted to the desired final concentration in pre-warmed cell culture medium.

Example Dilution:

To treat cells with a final concentration of 10 µM this compound in a total volume of 2 mL of culture medium:

-

Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Add 2 µL of the 10 mM stock solution to 1998 µL of pre-warmed cell culture medium.

-

Mix gently by pipetting up and down.

-

Replace the existing medium in the cell culture well with the medium containing this compound.

The optimal concentration of this compound will vary depending on the cell type and the specific experimental aims. It is recommended to perform a dose-response experiment to determine the effective and non-toxic concentration range for your particular cell line. Studies have shown biological effects of this compound in various cell lines at concentrations ranging from 0.1 µM to 100 µM.[6][9][10]

Signaling Pathway Modulation by this compound

This compound has been shown to exert its anti-inflammatory effects by directly inhibiting the Toll-like receptor 4 (TLR4) signaling pathway.[9][10][11] This pathway is a key regulator of the innate immune response and inflammation.

Caption: this compound inhibits the TLR4 signaling pathway.

Stability and Storage

Proper storage of this compound is critical to maintain its biological activity.

-

Powder: Store the solid form of this compound at -20°C for long-term stability (up to 3 years).[6]

-

Stock Solutions: As previously mentioned, store aliquoted stock solutions at -20°C for up to one month or at -80°C for up to six months.[6] Avoid repeated freeze-thaw cycles. It has been reported that ginsenosides are unstable in acidic conditions but stable in alkaline and neutral pH buffers.[12]

Troubleshooting

| Issue | Possible Cause | Solution |

| Precipitation in stock solution upon storage | Poor solubility at low temperatures; supersaturated solution. | Gently warm the solution to 37°C and vortex to redissolve before use. Consider preparing a lower concentration stock solution. |

| Inconsistent experimental results | Degradation of this compound due to improper storage or multiple freeze-thaw cycles. | Use freshly prepared stock solution or a new aliquot for each experiment. Ensure proper storage conditions are maintained. |

| Cell toxicity observed at expected non-toxic concentrations | High final DMSO concentration in the culture medium. | Calculate the final DMSO concentration and ensure it is below the toxic threshold for your cell line. If necessary, prepare a more dilute stock solution to reduce the volume of DMSO added to the culture. |

By following these guidelines, researchers can confidently prepare and use this compound in their cell-based assays, contributing to the generation of high-quality and reproducible scientific data.

References

- 1. This compound | C53H90O22 | CID 12912363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A mini-review on pharmacological effects of this compound, a marked saponin from Panax genus [techscience.com]

- 3. researchgate.net [researchgate.net]

- 4. alfachemic.com [alfachemic.com]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. nacchemical.com [nacchemical.com]

- 9. Frontiers | Anti-Inflammatory Effects of this compound in LPS-Induced Macrophages Through Direct Inhibition of TLR4 Signaling Pathway [frontiersin.org]

- 10. Anti-Inflammatory Effects of this compound in LPS-Induced Macrophages Through Direct Inhibition of TLR4 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-Inflammatory Effects of this compound in LPS-Induced Macrophages Through Direct Inhibition of TLR4 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. thescipub.com [thescipub.com]

Application Notes and Protocols: Determining Cell Viability with Ginsenoside Rb3 using the MTT Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginsenosides, the active saponin components of ginseng, are the subject of extensive research for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and neuroprotective effects. Ginsenoside Rb3 is one such compound that has demonstrated a range of biological activities. A fundamental step in evaluating the pharmacological effects of compounds like this compound is to determine their impact on cell viability.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for assessing cell viability and proliferation. The assay's principle lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] This reduction is primarily carried out by mitochondrial dehydrogenases, such as succinate dehydrogenase. The resulting formazan is an insoluble product that can be solubilized and quantified by measuring its absorbance, typically around 570 nm.[2][3] The intensity of the purple color is directly proportional to the number of viable cells.[2]